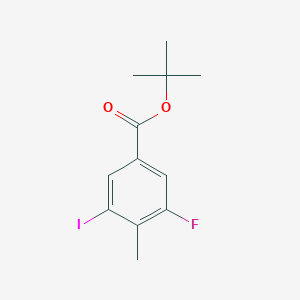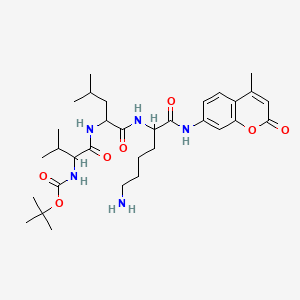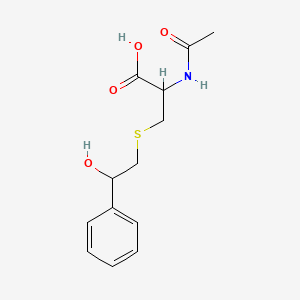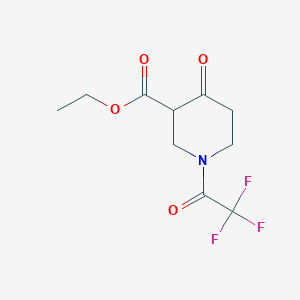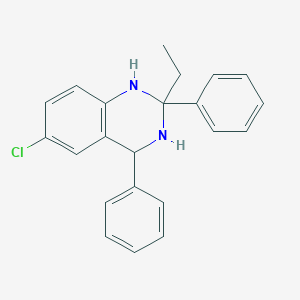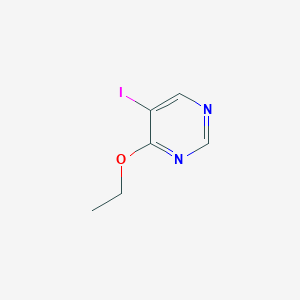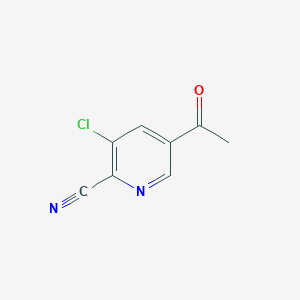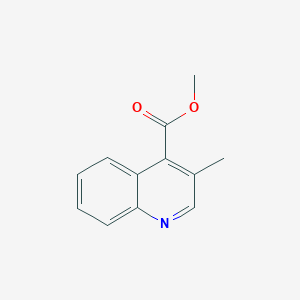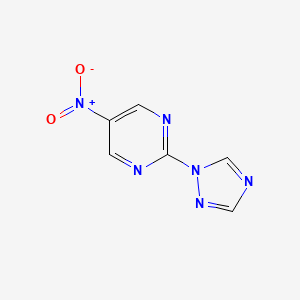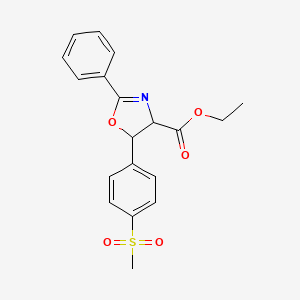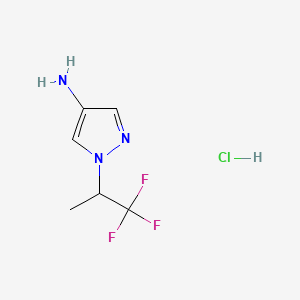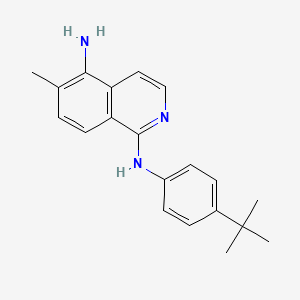
1-N-(4-tert-butylphenyl)-6-methylisoquinoline-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-(4-tert-butylphenyl)-6-methylisoquinoline-1,5-diamine is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a tert-butylphenyl group attached to the nitrogen atom at the 1-position and a methyl group at the 6-position of the isoquinoline ring
Preparation Methods
The synthesis of 1-N-(4-tert-butylphenyl)-6-methylisoquinoline-1,5-diamine can be achieved through several synthetic routes. One common method involves the reaction of 4-tert-butylaniline with 6-methylisoquinoline-1,5-dione under specific reaction conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out in an inert atmosphere to prevent oxidation. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
1-N-(4-tert-butylphenyl)-6-methylisoquinoline-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the isoquinoline ring, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the tert-butylphenyl group. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce reduced isoquinoline derivatives.
Scientific Research Applications
1-N-(4-tert-butylphenyl)-6-methylisoquinoline-1,5-diamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Isoquinoline derivatives, including this compound, are studied for their potential biological activities. They have shown promise as antimicrobial, antiviral, and anticancer agents.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-N-(4-tert-butylphenyl)-6-methylisoquinoline-1,5-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-N-(4-tert-butylphenyl)-6-methylisoquinoline-1,5-diamine can be compared with other similar compounds, such as:
Terfenadine: An antihistamine drug with a similar tert-butylphenyl group.
Platinum (II) quinolinolate complexes: These complexes feature quinolinolate ligands and are used in various applications, including organic light-emitting devices (OLEDs) and chemical sensors.
2-Phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole: A compound with a similar tert-butylphenyl group, used in scintillation formulations and studied for its fluorescence properties.
The uniqueness of this compound lies in its specific structure and the presence of both the tert-butylphenyl and isoquinoline moieties, which contribute to its diverse chemical and biological activities.
Properties
Molecular Formula |
C20H23N3 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-N-(4-tert-butylphenyl)-6-methylisoquinoline-1,5-diamine |
InChI |
InChI=1S/C20H23N3/c1-13-5-10-17-16(18(13)21)11-12-22-19(17)23-15-8-6-14(7-9-15)20(2,3)4/h5-12H,21H2,1-4H3,(H,22,23) |
InChI Key |
SAMMYXGSZDKTBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


